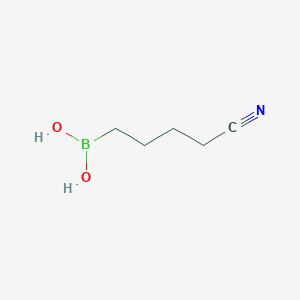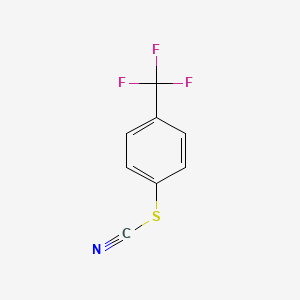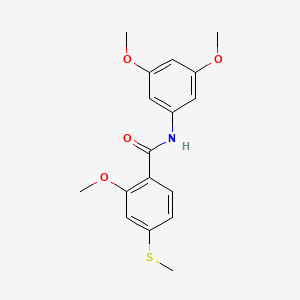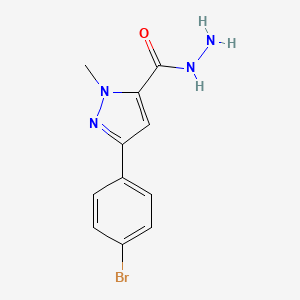![molecular formula C21H15BrO B14140088 1-[1,1a(2)-Biphenyl]-4-yl-3-(3-bromophenyl)-2-propen-1-one CAS No. 77153-28-7](/img/structure/B14140088.png)
1-[1,1a(2)-Biphenyl]-4-yl-3-(3-bromophenyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1,1’-Biphenyl]-4-yl-3-(3-bromophenyl)-2-propen-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system
Métodos De Preparación
The synthesis of 1-[1,1’-Biphenyl]-4-yl-3-(3-bromophenyl)-2-propen-1-one can be achieved through several methods. One common method involves the Suzuki–Miyaura coupling reaction. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
For industrial production, the Suzuki–Miyaura coupling is favored due to its efficiency and scalability. The reaction is carried out in a solvent such as toluene or ethanol, and the temperature is maintained between 50-100°C. The palladium catalyst used is often palladium acetate or palladium chloride, and the base is typically potassium carbonate or sodium hydroxide .
Análisis De Reacciones Químicas
1-[1,1’-Biphenyl]-4-yl-3-(3-bromophenyl)-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield the corresponding alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings. Bromination, nitration, and sulfonation are common substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of the phenyl ring can yield 3-bromo-1-[1,1’-biphenyl]-4-yl-2-propen-1-one .
Aplicaciones Científicas De Investigación
1-[1,1’-Biphenyl]-4-yl-3-(3-bromophenyl)-2-propen-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules through cross-coupling reactions.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mecanismo De Acción
The mechanism of action of 1-[1,1’-Biphenyl]-4-yl-3-(3-bromophenyl)-2-propen-1-one involves its interaction with molecular targets through various pathways. In the context of its biological activity, the compound can inhibit specific enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer properties .
Comparación Con Compuestos Similares
1-[1,1’-Biphenyl]-4-yl-3-(3-bromophenyl)-2-propen-1-one can be compared with other chalcones and biphenyl derivatives. Similar compounds include:
1-[1,1’-Biphenyl]-4-yl-3-phenyl-2-propen-1-one: Lacks the bromine substituent, which may affect its reactivity and biological activity.
3-Bromo-1-[1,1’-biphenyl]-4-yl-2-propen-1-one: Similar structure but with the bromine substituent on a different position, leading to different chemical and biological properties.
Propiedades
Número CAS |
77153-28-7 |
|---|---|
Fórmula molecular |
C21H15BrO |
Peso molecular |
363.2 g/mol |
Nombre IUPAC |
3-(3-bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C21H15BrO/c22-20-8-4-5-16(15-20)9-14-21(23)19-12-10-18(11-13-19)17-6-2-1-3-7-17/h1-15H |
Clave InChI |
QBCHLWKVAJEQKT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CC3=CC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(E)-2-(4-methylphenyl)sulfonylvinyl]-4-nitrobenzene](/img/structure/B14140013.png)
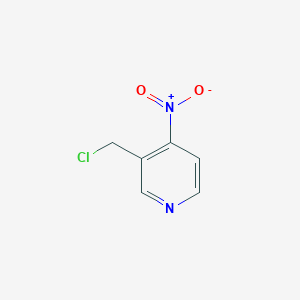
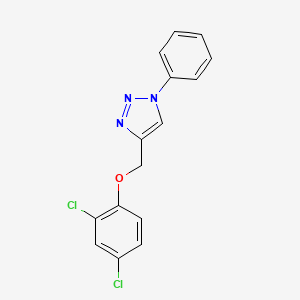
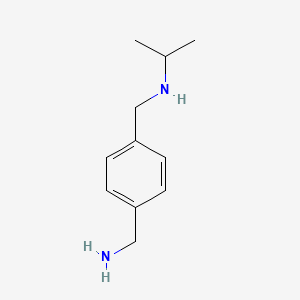
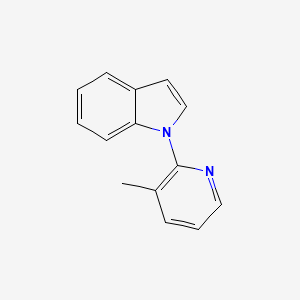

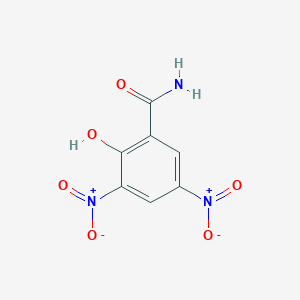
![8-Ethyl-1-methyl-7H-pyrrolo[2,3-H]quinolin-1-ium iodide](/img/structure/B14140039.png)
![2-[(3-fluorophenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B14140048.png)
